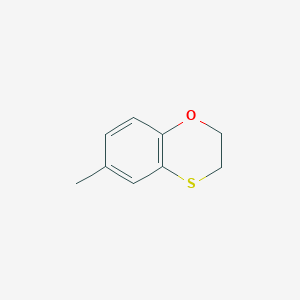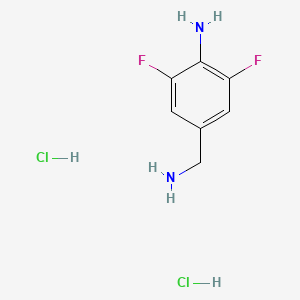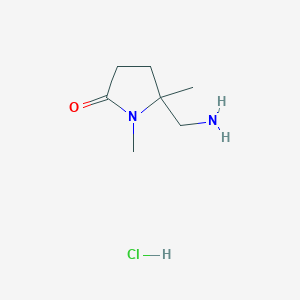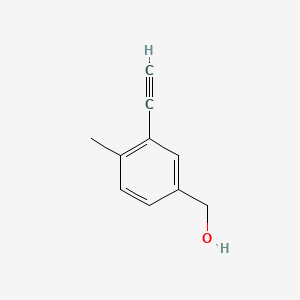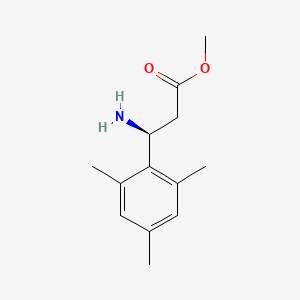
Methyl (s)-3-amino-3-mesitylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-mesitylpropanoate: is an organic compound that belongs to the class of amino esters. It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH3) attached to a propanoate backbone. The mesityl group, which is a derivative of mesitylene, provides steric hindrance and influences the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (s)-3-amino-3-mesitylpropanoate typically begins with mesitylene, which undergoes a series of reactions to introduce the amino and ester functionalities.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (s)-3-amino-3-mesitylpropanoate can undergo oxidation reactions, especially at the amino group, forming corresponding oxides or imines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxides or imines.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Methyl (s)-3-amino-3-mesitylpropanoate is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry:
Material Science: this compound is used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-mesitylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The mesityl group provides steric hindrance, influencing the binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrolysis reactions, releasing the active compound.
Comparison with Similar Compounds
Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.
Ethyl (s)-3-amino-3-mesitylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
Steric Hindrance: The mesityl group provides greater steric hindrance compared to a phenyl group, influencing the compound’s reactivity and interactions.
Reactivity: The presence of both amino and ester groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-8-5-9(2)13(10(3)6-8)11(14)7-12(15)16-4/h5-6,11H,7,14H2,1-4H3/t11-/m0/s1 |
InChI Key |
CWXWCWYPQMHAHS-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


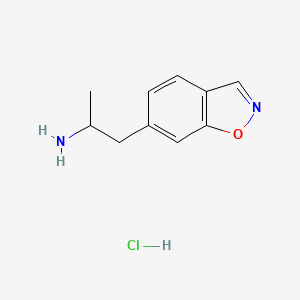
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
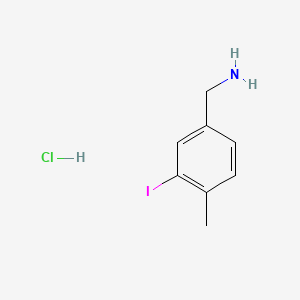
![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)
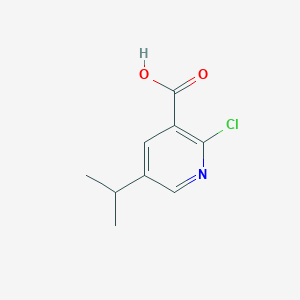
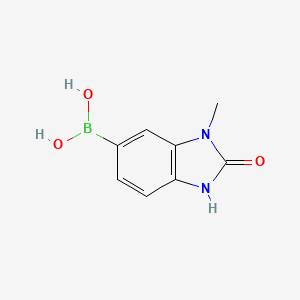
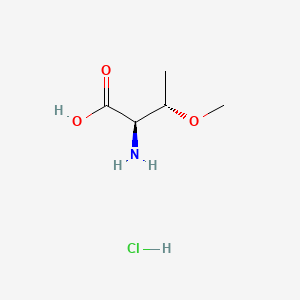


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
